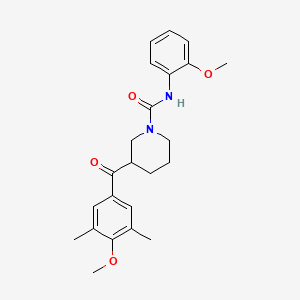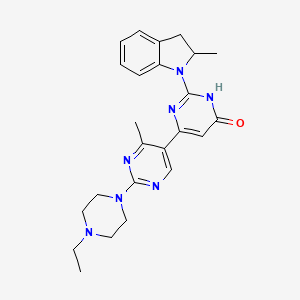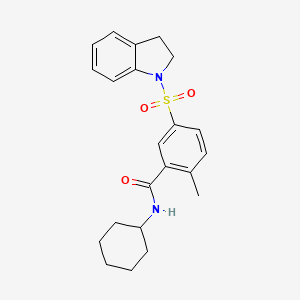![molecular formula C13H15Cl3N2O2 B6072211 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B6072211.png)
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MTPP and has been extensively studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes such as memory, learning, and muscle contraction. By inhibiting these enzymes, 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase in vitro. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine in lab experiments is its inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its antioxidant activity and its potential use in protecting against oxidative stress-induced damage in the brain. Additionally, further studies are needed to establish its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine involves the reaction of 1-methylpiperazine with 2,4,5-trichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine.
Applications De Recherche Scientifique
1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine has been studied for its potential use in scientific research applications such as drug discovery and development. It has been shown to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This activity makes 1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-17-2-4-18(5-3-17)13(19)8-20-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIYCJUKJVUICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![N-(3-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6072143.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6072159.png)




![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1E)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B6072218.png)

![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)